molecular formula C24H26BrO2P B3042463 4-Acetyloxybutyl(triphenyl)phosphanium;bromide CAS No. 6191-70-4

4-Acetyloxybutyl(triphenyl)phosphanium;bromide

Cat. No. B3042463
CAS RN: 6191-70-4
M. Wt: 457.3 g/mol
InChI Key: WVBBBQKPXICVPN-UHFFFAOYSA-M
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Description

4-Acetyloxybutyl(triphenyl)phosphanium;bromide is a chemical compound . It is used for medicinal purposes .


Synthesis Analysis

A novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide has been disclosed . The method involves two steps:

  • A reaction on the 5-bromo-valeric acid with triphenyl phosphine in a solvent, and collecting the target reaction product which is the 4-carboxybutyl triphenyl phosphonium bromide in reaction solution .


Molecular Structure Analysis

The molecular formula of 4-Acetyloxybutyl(triphenyl)phosphanium;bromide is C24H26BrO2P . Its average mass is 457.340 Da and its monoisotopic mass is 456.085358 Da .


Chemical Reactions Analysis

Phosphonium-based ionic liquid (PIL) has been used as a catalyst and extractant . Here, the PIL, trihexyl tetradecyl phosphonium bromide ([THTDP]Br) was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst .

Scientific Research Applications

Ionic Liquid Aggregation Behavior

Ionic liquids (ILs) are organic salts with melting points near room temperature, known for their low volatility, high thermal stability, and recyclability. 4-Acetyloxybutyl(triphenyl)phosphanium bromide has been studied in ILs, specifically aprotic 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) and protic ethylammonium nitrate (EAN). Researchers have investigated its micellization behavior, critical micelle concentration, and solvophobic interactions. The enthalpy-driven micellization in both ILs suggests potential applications in self-assembly systems .

Chemotherapeutic Drug Delivery Systems

Nanoparticles (NPs) are promising drug delivery carriers, but stability and targeting efficiency remain challenges. pH-responsive hybrid NPs based on 4-Acetyloxybutyl(triphenyl)phosphanium bromide have been developed. These biocompatible and biodegradable NPs address circulation stability and enhance drug delivery. Their pH-dependent behavior allows controlled release of therapeutic agents, making them valuable in cancer treatment .

properties

IUPAC Name

4-acetyloxybutyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-21(25)26-19-11-12-20-27(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBBQKPXICVPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyloxybutyl(triphenyl)phosphanium;bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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